molecular formula C6H12Cl2N2S B1456139 [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1332530-54-7

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B1456139
CAS No.: 1332530-54-7
M. Wt: 215.14 g/mol
InChI Key: PHRSEBDAWCEKGO-UHFFFAOYSA-N
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Description

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include heating the mixture in an appropriate solvent, such as ethyl alcohol, and using catalysts like iodine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iodine, palladium on carbon.

    Solvents: Ethyl alcohol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4-3-8-6(9-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRSEBDAWCEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

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